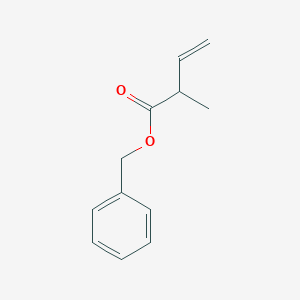

Benzyl 2-methylbut-3-enoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

benzyl 2-methylbut-3-enoate |

InChI |

InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 |

InChI Key |

JBIRLORNHUWZBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Methylbut 3 Enoate and Its Analogues

Direct Esterification Approaches

Direct esterification represents the most straightforward conceptual route to benzyl (B1604629) 2-methylbut-3-enoate, involving the reaction of a carboxylic acid with an alcohol. This can be achieved through conventional methods or by employing catalytic systems to enhance reaction efficiency.

Conventional Esterification with 2-Methylbut-3-enoic Acid

The classical Fischer-Speier esterification is a widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst. athabascau.camasterorganicchemistry.com The reaction between 2-methylbut-3-enoic acid and benzyl alcohol would proceed via this pathway. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the oxygen atom of benzyl alcohol, followed by proton transfer and elimination of a water molecule, yields the desired benzyl 2-methylbut-3-enoate. researchgate.netstudy.com

To drive the equilibrium towards the product side, an excess of one of the reactants, usually the alcohol, is employed, or the water formed during the reaction is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

Table 1: Typical Reaction Conditions for Fischer Esterification

| Parameter | Condition |

| Reactants | 2-Methylbut-3-enoic acid, Benzyl alcohol |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) |

| Solvent | Toluene (for azeotropic removal of water) or excess alcohol |

| Temperature | Reflux |

The synthesis of the precursor, 2-methylbut-3-enoic acid, can be achieved through various methods, including the reaction of a 3-halogenated butene with magnesium to form a Grignard reagent, followed by reaction with carbon dioxide. google.com

Catalytic Strategies for Benzyl Ester Formation

To overcome some of the limitations of conventional esterification, such as harsh reaction conditions and the use of stoichiometric amounts of strong acids, various catalytic systems have been developed. These methods often offer milder conditions, higher yields, and improved selectivity.

One such approach involves the use of solid acid catalysts. For instance, sulfated metal-incorporated MCM-48 has been shown to be an effective and reusable heterogeneous catalyst for the esterification of benzyl alcohol with acetic acid, achieving high selectivity for benzyl acetate. nih.gov This type of catalyst could potentially be applied to the synthesis of this compound.

Brønsted acidic ionic liquids have also emerged as efficient catalysts and reaction media for Fischer esterification. deakin.edu.au These ionic liquids can act as both the catalyst and the solvent, simplifying the reaction workup and allowing for catalyst recycling. The esterification of various carboxylic acids with benzyl alcohol has been successfully demonstrated using this methodology under microwave irradiation, often leading to excellent yields in short reaction times. deakin.edu.auniscpr.res.in

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives for the formation of ester linkages, often under milder conditions than traditional methods.

Nickel-Catalyzed Reductive Coupling Protocols

Nickel-catalyzed reductive coupling has been developed for the synthesis of esters from alkyl halides and chloroformates. nih.gov This method allows for the formation of an ester bond under mild conditions and demonstrates high functional group tolerance. A potential application to the synthesis of this compound could involve the coupling of a suitable vinyl halide, such as 3-bromo-2-methylprop-1-ene, with benzyl chloroformate in the presence of a nickel catalyst and a reducing agent.

Furthermore, nickel-catalyzed asymmetric reductive cross-coupling between vinyl bromides and benzyl chlorides has been reported to produce enantioenriched products bearing aryl-substituted tertiary allylic stereogenic centers. nih.govacs.org This methodology could be adapted to synthesize chiral analogues of this compound.

Table 2: Example of Nickel-Catalyzed Reductive Coupling for Ester Synthesis

| Substrates | Catalyst System | Product | Reference |

| Alkyl Halide, Chloroformate | Ni catalyst, Reducing agent | Alkyl Ester | nih.gov |

| Vinyl Bromide, Benzyl Chloride | NiCl₂(dme), Chiral Ligand, Mn⁰ | Chiral Allylic Alkene | nih.govacs.org |

Gold-Catalyzed Cycloaddition Reactions Involving Vinyldiazo Derivatives

Gold catalysts have shown remarkable reactivity in transformations involving vinyldiazo compounds. researchgate.net Gold-catalyzed cycloaddition reactions of vinyldiazo esters with various unsaturated partners can lead to the formation of complex cyclic structures. acs.orgdntb.gov.ua While not a direct route to this compound, these reactions can produce highly functionalized cyclopentene derivatives. researchgate.net Subsequent ring-opening or rearrangement of these cycloadducts could potentially yield unsaturated esters.

The reaction of vinyldiazoacetates with enol ethers, catalyzed by a binuclear gold complex, results in a highly enantioselective [3+2] cycloaddition. acs.org The mechanism is believed to involve the formation of a gold vinylcarbene intermediate, which then undergoes nucleophilic attack. nih.gov The versatility of these gold-catalyzed reactions of vinyldiazo compounds opens up avenues for the synthesis of a wide range of complex molecules. acs.orgacs.org

Carboxylation Reactions

Carboxylation reactions, which involve the introduction of a carboxyl group into a molecule, are fundamental transformations in organic synthesis and can be employed to prepare the carboxylic acid precursor for this compound or to directly form the ester.

A common method for the synthesis of carboxylic acids is the carboxylation of Grignard reagents with carbon dioxide. google.com For the synthesis of 2-methylbut-3-enoic acid, a vinyl Grignard reagent, such as 1-methylallylmagnesium bromide, could be reacted with CO₂. The resulting carboxylic acid can then be esterified with benzyl alcohol as described in section 2.1.1.

Alternatively, palladium-catalyzed carboxylation of vinyl triflates offers a direct route to α,β-unsaturated esters. This reaction can be performed using carbon monoxide and an alcohol in the presence of a palladium catalyst. adelaide.edu.au For the synthesis of this compound, a suitable vinyl triflate precursor could be subjected to palladium-catalyzed carbonylation in the presence of benzyl alcohol.

Table 3: Overview of Carboxylation Approaches for Unsaturated Ester Synthesis

| Method | Substrate | Reagents | Product |

| Grignard Carboxylation | Vinyl Grignard Reagent | CO₂, then Benzyl Alcohol/Esterification | Unsaturated Benzyl Ester |

| Palladium-Catalyzed Carboxylation | Vinyl Triflates | CO, Benzyl Alcohol, Pd catalyst | Unsaturated Benzyl Ester |

Direct Carboxylation of Allylic Halides with Carbon Dioxide

A significant method for the synthesis of β,γ-unsaturated acids, the precursors to esters like this compound, involves the direct carboxylation of allylic halides with carbon dioxide. A noteworthy advancement in this area is the use of indium as a mediator. This process facilitates a highly regioselective allylation of carbon dioxide starting from simple allylic halides such as chlorides, bromides, and iodides. rsc.org One of the key advantages of this indium-mediated reaction is that it does not necessitate the use of a transition metal catalyst or an inert atmosphere, making it a more accessible method. rsc.org The reaction demonstrates high tolerance for a variety of functional groups and consistently yields a high degree of branched regioselectivity. rsc.org

The general mechanism for metal-mediated allylic carboxylation involves the formation of an allyl metal intermediate, which then reacts with CO2. frontiersin.orgresearchgate.net In the case of indium, it facilitates the nucleophilic attack of the allylic group onto the carbon dioxide molecule. Other metals and catalytic systems have also been explored for this transformation. For instance, palladium-catalyzed carboxylation of allylic alcohols can proceed using diethylzinc as a reducing agent, which also forms a π-allylpalladium intermediate that captures CO2. frontiersin.orgnih.gov Similarly, nickel-catalyzed systems using manganese as a reducing agent have been developed for the carboxylation of allylic alcohols. frontiersin.org These methods underscore the versatility of using allylic substrates for the direct incorporation of carbon dioxide to form the carboxylic acid backbone.

Subsequent Benzyl Esterification Procedures

Once the 2-methylbut-3-enoic acid is formed, the subsequent step is esterification to yield the final product, this compound. Various methods are available for the formation of benzyl esters from carboxylic acids.

One effective method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which can be formed in situ. This reagent, in the presence of a base like triethylamine, mediates the esterification of carboxylic acids without affecting other sensitive functional groups like alcohols or amides. organic-chemistry.org Another approach is a copper(I)-catalyzed esterification of alkynoic acids with benzyl halides. This method is efficient and proceeds under ligand-free conditions, offering a good yield for the desired benzyl esters. researchgate.net

A straightforward and environmentally friendly method involves the direct benzylation of carboxylic acids with toluene. This reaction can be catalyzed by palladium, utilizing oxygen as the oxidant, and demonstrates good functional group tolerance and high yields. organic-chemistry.org For a rapid synthesis, carboxylic acids can be benzylated under vacuum conditions using p-toluenesulfonic acid as a catalyst, with water being the only byproduct. organic-chemistry.org

| Esterification Method | Catalyst/Reagent | Key Features |

| Pyridinium-based | 2-Benzyloxy-1-methylpyridinium triflate | High chemoselectivity, mild conditions. |

| Copper-Catalyzed | Copper(I) Iodide | Ligand-free, suitable for unsaturated acids. researchgate.net |

| Palladium-Catalyzed C-H Acyloxylation | Palladium catalyst | Atom-economic, uses toluene directly. organic-chemistry.org |

| Acid-Catalyzed Dehydration | p-Toluenesulfonic acid | Solvent-free, rapid, water as sole byproduct. organic-chemistry.org |

Allylation Reactions

Formation of Beta, Gamma-Unsaturated Esters via Allylation Methodologies

Allylation reactions provide a powerful route to β,γ-unsaturated esters. These methods often involve the coupling of an allyl donor with a suitable substrate. Copper-catalyzed allylic substitution is a prominent method for creating α-alkyl-β,γ-unsaturated esters. nih.gov This transformation can achieve high regioselectivity and enantioselectivity, demonstrating its utility in complex molecule synthesis. nih.gov

Another strategy involves the Claisen rearrangement of α-allyloxy ketone enol derivatives, which leads to the regiospecific synthesis of β,γ-unsaturated ketones that can be further transformed into esters. acs.org Furthermore, β,γ-unsaturated α-ketoesters have been identified as versatile building blocks in various catalytic asymmetric transformations. nih.gov These compounds can participate in diverse reactions, including [2+n] and [4+n] annulations, highlighting their synthetic potential. nih.gov The unique 1,2-dicarbonyl structure of these ketoesters allows for bidentate coordination to chiral catalysts, enabling precise stereocontrol. nih.gov

Utilization of Functionalized Allyl Bromides as Key Intermediates

Functionalized allyl bromides are crucial intermediates in the synthesis of complex molecules containing the β,γ-unsaturated ester motif. For instance, methyl 3-(bromomethyl)but-3-enoate, an analogue of the core structure of this compound, is used in Barbier-type allylation reactions. researchgate.net In these reactions, the functionalized allyl bromide reacts with aldehydes in the presence of a metal, such as zinc, to form homoallylic alcohols with high diastereoselectivity. researchgate.net These alcohol products can then serve as versatile building blocks for the synthesis of bioactive natural products. researchgate.net

The synthesis of these functionalized 2-substituted allyl bromides can be achieved from carboxylic esters. The process involves the transformation of the ester into a 1-substituted cyclopropanol, followed by mesylation and subsequent halide displacement, which induces a cyclopropyl-allyl rearrangement to yield the desired allyl bromide. researchgate.net

Stereoselective and Asymmetric Synthesis

Enantioselective Approaches to Chiral Benzyl Butenoate Structures

The development of enantioselective methods is crucial for accessing chiral molecules with specific biological activities. For structures like this compound, which contains a stereocenter at the α-position, asymmetric synthesis is of great importance.

Copper-catalyzed allylic alkylation represents a powerful tool for the enantioselective synthesis of α-alkyl-β,γ-unsaturated esters. nih.gov By using chiral ligands, these reactions can achieve high levels of enantiomeric excess (ee), typically in the range of 87-97% ee. nih.gov This method allows for the introduction of the α-methyl group in a stereocontrolled manner.

Another strategy involves the use of chiral auxiliaries. While direct application to this compound is not detailed, the principle has been explored for related structures like benzyl-substituted malonic acid esters. usm.eduusm.edu Chiral auxiliaries such as menthol and oxazolidinones can direct the benzylation step, although success can be substrate-dependent. usm.edu

Application of Chiral Auxiliaries and Catalysts in Stereocontrolled Syntheses

The stereocontrolled synthesis of this compound and its analogues, which feature a stereogenic center at the α-position, is a significant challenge in asymmetric synthesis. To address this, various methodologies employing chiral auxiliaries and catalysts have been developed to achieve high levels of stereoselectivity. These approaches primarily focus on the enantioselective formation of the crucial carbon-carbon bond at the C2 position.

A prominent and highly successful strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. Among the most effective auxiliaries for the synthesis of α-substituted carboxylic acid derivatives are those based on pseudoephedrine and Evans-type oxazolidinones.

Pseudoephedrine, an inexpensive and commercially available chiral amino alcohol, serves as a practical chiral auxiliary. acs.org Carboxylic acids can be coupled with (1S,2S)-pseudoephedrine to form the corresponding amides. Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), generates a conformationally rigid lithium enolate, which is chelated by the auxiliary's hydroxyl group. This chelation effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. Subsequent alkylation with an allyl halide, such as allyl bromide, proceeds with high diastereoselectivity. The chiral auxiliary can then be cleaved under acidic or basic conditions to yield the enantiomerically enriched α-methyl-β,γ-unsaturated carboxylic acid, a direct precursor to this compound. This methodology provides access to either enantiomer of the target acid by selecting the appropriate enantiomer of pseudoephedrine. acs.orgacs.org A related auxiliary, pseudoephenamine, has also been shown to provide excellent stereocontrol in asymmetric alkylations, including those that form quaternary carbon centers. nih.govharvard.edu

Similarly, Evans oxazolidinones are powerful chiral auxiliaries for stereoselective alkylations. researchgate.netresearchgate.net An N-acyl oxazolidinone, prepared from an α,β-unsaturated acid and a chiral oxazolidinone derived from an amino acid like valine or phenylalanine, can be deprotonated to form a rigid Z-enolate. uwindsor.casantiago-lab.com The bulky substituent on the oxazolidinone effectively blocks one face of the enolate, directing the incoming electrophile to the opposite side. youtube.com Alkylation of this enolate with an alkyl halide, followed by removal of the auxiliary, affords the desired α-substituted carboxylic acid derivative in high enantiomeric purity. researchgate.net

In addition to stoichiometric chiral auxiliaries, catalytic enantioselective methods offer a more atom-economical approach. One such method is the copper-catalyzed allylic alkylation. nih.gov This transformation can be applied to α,β-unsaturated esters that possess a leaving group, such as a phosphate, at the γ-position. In the presence of a chiral copper catalyst, various alkylating agents, including organozinc reagents, can be added with high regioselectivity and enantioselectivity to afford α-alkyl-β,γ-unsaturated esters. nih.gov This method is particularly valuable as it directly constructs the chiral ester product.

The following tables summarize representative results from these stereocontrolled synthetic methodologies for analogues of this compound.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides for the Synthesis of α-Substituted Carboxylic Acid Precursors

| Entry | Electrophile | Base | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | Allyl Bromide | LDA | >95:5 | 85 | acs.org |

| 2 | Benzyl Bromide | LDA | >95:5 | 90 | acs.org |

| 3 | Methyl Iodide | LDA | >95:5 | 88 | acs.org |

Table 2: Enantioselective Cu-Catalyzed Allylic Alkylation to Synthesize α-Alkyl-β,γ-Unsaturated Esters

| Entry | Substrate (γ-phosphate of α,β-unsaturated ester) | Alkylating Agent | Enantiomeric Excess (ee) | Yield (%) | Reference |

| 1 | Ethyl 4-(diethoxyphosphoryloxy)but-2-enoate | Me₂Zn | 92 | 85 | nih.gov |

| 2 | Ethyl 4-(diethoxyphosphoryloxy)pent-2-enoate | Et₂Zn | 94 | 81 | nih.gov |

| 3 | tert-Butyl 4-(diethoxyphosphoryloxy)but-2-enoate | Me₂Zn | 90 | 88 | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Benzyl 2 Methylbut 3 Enoate Derivatives

Ester Hydrolysis and Transesterification Pathways

The chemical reactivity of Benzyl (B1604629) 2-methylbut-3-enoate, like other esters, is centered around the ester functional group. Two primary reaction pathways involving this group are hydrolysis and transesterification.

Ester Hydrolysis: This process involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base. ucoz.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates benzyl alcohol to form 2-methylbut-3-enoic acid. This process is reversible.

Base-Catalyzed Hydrolysis (Saponification): This pathway involves the nucleophilic attack of a hydroxide ion (e.g., from NaOH) on the carbonyl carbon. ucoz.com This forms a tetrahedral intermediate which then collapses, eliminating the benzyloxide anion. The benzyloxide anion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. ucoz.com This process is irreversible as the final carboxylate salt is resistant to further nucleophilic attack. ucoz.com Studies on various benzyl esters have determined their comparative rates of hydrolysis. archive.org

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For Benzyl 2-methylbut-3-enoate, reacting it with a different alcohol (R'-OH) would result in the formation of a new 2-methylbut-3-enoate ester and benzyl alcohol. This equilibrium-driven process is often facilitated by removing one of the products. Catalytic amounts of a tetranuclear zinc cluster have been shown to promote the transesterification of various functionalized substrates under mild conditions. organic-chemistry.org The transesterification of β,γ-unsaturated esters is a known synthetic route, though sometimes the isomerization of the double bond can be a competing reaction. google.com

| Reaction | Catalyst/Conditions | Products | Mechanism Type |

|---|---|---|---|

| Hydrolysis | H₃O⁺ (aq), Heat | 2-methylbut-3-enoic acid + Benzyl alcohol | Acid-catalyzed (AAC2) |

| Hydrolysis (Saponification) | NaOH (aq), Heat | Sodium 2-methylbut-3-enoate + Benzyl alcohol | Base-catalyzed (BAC2) |

| Transesterification | R'-OH, H⁺ or RO⁻ | Alkyl 2-methylbut-3-enoate + Benzyl alcohol | Acid or Base-catalyzed |

Deprotection Strategies for Benzyl Ester Moiety

The benzyl group is frequently used as a protecting group for carboxylic acids due to its relative stability and the various methods available for its removal.

Catalytic Hydrogenolysis for Benzyl Group Removal

Catalytic hydrogenolysis is the most common and mildest method for cleaving benzyl esters. scite.ai This reaction involves the cleavage of the C-O bond between the carbonyl group and the benzylic carbon.

The process typically involves treating the benzyl ester with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). acsgcipr.orgnih.gov The substrate and hydrogen adsorb onto the catalyst surface, leading to the cleavage of the ester bond and the formation of the corresponding carboxylic acid (2-methylbut-3-enoic acid) and toluene. acsgcipr.org

A significant challenge in the hydrogenolysis of this compound is the potential for the simultaneous reduction of the terminal alkene. Selectivity can be an issue with isolated double bonds. acsgcipr.org However, careful selection of the catalyst and reaction conditions can often achieve selective deprotection.

Transfer hydrogenolysis offers a safer alternative to using flammable hydrogen gas. acsgcipr.org In this method, a hydrogen donor molecule, such as 1,4-cyclohexadiene, formic acid, or triethylsilane, is used to transfer hydrogen to the substrate on the catalyst surface. organic-chemistry.orgacsgcipr.org Tetrahydroxydiboron has also been used as a hydrogen source in the presence of a nano-palladium catalyst. researchgate.net

| Catalyst System | Hydrogen Source | Key Features |

|---|---|---|

| 10% Pd/C | H₂ gas | Standard, highly efficient method. acsgcipr.org |

| Palladium Black | 1,4-Cyclohexadiene | Effective transfer hydrogenation; avoids H₂ gas. acsgcipr.org |

| Pd/C | Formic Acid | Fast and simple transfer hydrogenation method. |

| PdCl₂ or Pd(OAc)₂ | Triethylsilane (Et₃SiH) | Remarkably mild conditions, compatible with easily reducible groups like alkenes. thieme-connect.com |

| Raney Nickel | H₂ gas | Alternative catalyst, can offer different selectivity. researchgate.netrsc.org |

Alternative Cleavage Methods for Benzyl Esters

In cases where catalytic hydrogenolysis is incompatible with other functional groups in the molecule (such as the alkene in this compound), alternative deprotection strategies are employed.

Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA) or HBr in acetic acid, can cleave benzyl esters. However, this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Lewis acids like SnCl₄, BCl₃, and FeCl₃ have also been used for this purpose, sometimes offering greater selectivity. researchgate.net

Oxidative Cleavage: The benzyl group can be removed through oxidation. For instance, oxidation of the benzyl group can form a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative cleavage, especially for substituted benzyl groups. researchgate.net

Reductive Cleavage with Metals: Dissolving metal reductions, such as sodium in liquid ammonia (Birch reduction), can cleave benzyl esters, although this method will also reduce the aromatic ring unless carefully controlled.

Chemoselective Cleavage: Specific reagents have been developed for the chemoselective cleavage of benzyl esters in the presence of other sensitive groups. For example, treatment with nickel boride in methanol at room temperature can cleave benzyl esters while leaving other ester types (methyl, ethyl, t-butyl) and benzyl ethers unaffected. organic-chemistry.org Similarly, aluminum trichloride in the presence of a cation scavenger like anisole can effectively deprotect benzyl esters. researchgate.net

| Method | Reagents | Advantages/Disadvantages |

|---|---|---|

| Strong Acid Cleavage | TFA, HBr/AcOH | Simple; harsh conditions limit substrate scope. organic-chemistry.org |

| Lewis Acid Cleavage | SnCl₄, BCl₃, FeCl₃, AlCl₃/Anisole | Often milder than strong acids, can offer better selectivity. researchgate.net |

| Oxidative Cleavage | Ozone; DDQ | Useful when reductive methods are incompatible. organic-chemistry.orgresearchgate.net |

| Chemoselective Cleavage with Nickel Boride | NiCl₂·6H₂O, NaBH₄ in MeOH | High chemoselectivity; mild, ambient temperature conditions. organic-chemistry.org |

Olefin Functionalization Reactions

The terminal alkene in this compound is a key site for functionalization, allowing for the construction of more complex molecular architectures through various addition and rearrangement reactions.

Cycloaddition Reactions Involving the Terminal Alkene

The double bond in this compound can participate as a 2π component in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The terminal alkene can act as a dienophile in a Diels-Alder reaction when reacted with a conjugated diene. masterorganicchemistry.com This powerful, atom-economical reaction forms a six-membered ring. masterorganicchemistry.com The reactivity of the alkene as a dienophile is influenced by the electronic nature of the ester group. Electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com The reaction of this compound with various dienes, such as 1,3-butadiene or cyclopentadiene, would yield substituted cyclohexene derivatives. Studies on the related methyl 2-oxobut-3-enoate have shown its high reactivity as a dienophile in Diels-Alder reactions with various 1,3-dienes. dtu.dkdtu.dk

[2+2] Cycloaddition: This reaction involves the combination of two alkene components to form a four-membered cyclobutane ring. Photochemical [2+2] cycloadditions are common, where one alkene is excited to a triplet state before reacting with a ground-state alkene. The terminal alkene of this compound could potentially undergo such reactions with other alkenes.

| Reaction Type | Reactant Partner | Expected Product Core Structure |

|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene | Cyclohexene |

| [4+2] Diels-Alder | Cyclopentadiene | Bicyclo[2.2.1]heptene |

| [4+2] Diels-Alder | Anthracene | Dibenzo-bicyclo[2.2.2]octadiene |

| [2+2] Photocycloaddition | Ethylene | Cyclobutane |

Skeletal Rearrangement Pathways of Related Unsaturated Systems

Unsaturated systems like this compound can undergo various skeletal rearrangements, often catalyzed by acids, bases, or transition metals.

Allylic Rearrangement: One of the most common rearrangements for β,γ-unsaturated esters is the migration of the double bond to the α,β-position to form the thermodynamically more stable conjugated isomer. google.com In the case of this compound, treatment with an acid or base could lead to the formation of Benzyl 2-methylbut-2-enoate. A triethylamine-catalyzed allylic rearrangement of enol phosphates has been shown to produce stereoselective α,β-unsaturated esters. nih.gov

Sigmatropic Rearrangements: More complex rearrangements, such as rsc.orgrsc.org-sigmatropic (Claisen) or acsgcipr.orgrsc.org-sigmatropic rearrangements, are possible in related systems. For instance, a acsgcipr.orgrsc.org-sigmatropic rearrangement is a known pathway for allylic ammonium ylides to form β,γ-unsaturated aldehydes. acs.org While not directly applicable to the parent ester, derivatives could be designed to undergo such transformations.

Photochemical Rearrangements: Under photochemical conditions, unsaturated esters can undergo complex skeletal rearrangements. Visible-light promotion has been used to induce tandem skeletal rearrangement and dearomatization cascades in related heteroaryl enallene systems. mdpi.com

Metal-Catalyzed Rearrangements: Transition metals can catalyze a variety of rearrangements. For example, thallium trinitrate has been used to promote the rearrangement of β,γ-unsaturated esters to synthesize indans bearing a β-keto ester moiety. scielo.br Other strategies have been developed for the catalytic rearrangement of bis(allylic) alcohols into α-oxygenated β,γ-unsaturated ketones. rsc.org

| Rearrangement Type | Conditions/Catalyst | Potential Product |

|---|---|---|

| Allylic Rearrangement | Acid or Base | Benzyl 2-methylbut-2-enoate |

| Thallium-mediated | Thallium trinitrate | β-keto ester derivatives scielo.br |

| Photochemical | Visible Light/Photosensitizer | Complex polycyclic structures mdpi.com |

Studies on Reaction Mechanisms and Kinetics of this compound Derivatives

Detailed scholarly research focusing specifically on the reaction mechanisms and kinetics of this compound is limited in publicly available literature. While this compound is utilized in synthetic organic chemistry, comprehensive studies elucidating the intricate details of its reaction pathways and quantitative kinetic data are not extensively documented.

However, the reactivity of this compound can be inferred from its structural features as an allylic ester. This class of compounds is known to participate in a variety of reactions, and their mechanisms are subjects of broader mechanistic investigations.

One notable reaction involving this compound is its use as a reactant in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. In a patented synthetic route, this compound was coupled with 4-bromopyridin-3-amine in the presence of a palladium catalyst (Pd2(dba)3), a phosphine ligand (tri-tert-butylphosphane), and a base (N-cyclohexyl-N-methyl-cyclohexanamine) to form benzyl 4-(3-aminopyridin-4-yl)-2-methylbut-3-enoate. While the patent outlines the reaction conditions and outcome, it does not provide a detailed mechanistic investigation or kinetic data for this specific transformation.

Generally, the mechanism of palladium-catalyzed reactions involving allylic esters can be complex, often proceeding through a series of steps including oxidative addition, migratory insertion, and reductive elimination. The precise nature of the intermediates and the rate-determining step would depend on various factors such as the specific catalyst system, substrates, and reaction conditions employed.

Without dedicated research studies on this compound, a detailed discussion of its reaction mechanisms and kinetics, complete with supportive data tables, remains speculative and would be based on analogies to other, more thoroughly studied allylic esters.

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each atom's position within the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The structure of Benzyl (B1604629) 2-methylbut-3-enoate contains several unique proton environments: the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the methine proton at the chiral center, the terminal vinyl protons, and the methyl protons. The anticipated signals in the ¹H NMR spectrum would correspond to these groups, with their chemical shifts influenced by the electronic environment and spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for Benzyl 2-methylbut-3-enoate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.25-7.40 | Multiplet | - |

| Benzylic (CH₂) | 5.10-5.20 | Singlet | - |

| Methine (CH) | 5.80-6.00 | Multiplet | - |

| Vinyl (=CH₂) | 5.15-5.30 | Multiplet | - |

| Methyl (CH₃) | 1.20-1.35 | Doublet | ~7.0 |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the carbonyl carbon of the ester group, the aromatic carbons of the benzyl ring (with different shifts for the ipso, ortho, meta, and para positions), the benzylic methylene carbon, the chiral methine carbon, the vinylic carbons, and the methyl carbon. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms they are bonded to.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170-175 |

| Aromatic (C₆H₅) | 127-136 |

| Benzylic (CH₂) | 65-70 |

| Methine (CH) | 138-142 |

| Vinyl (=CH₂) | 115-120 |

| Methyl (CH₃) | 15-20 |

Note: This is a predicted data table. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the connectivity of atoms and determining the stereochemistry of molecules like this compound. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the methine proton and the vinyl and methyl protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. For example, an HMBC spectrum would show a correlation between the benzylic protons and the carbonyl carbon, confirming the ester linkage. Although specific experimental 2D NMR data for this compound is not publicly available, these techniques represent the standard approach for its complete structural elucidation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₂H₁₄O₂), the calculated exact mass is 190.0994 g/mol . An experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. While patent literature mentions the use of this compound as an intermediate, specific high-resolution mass spectral data for this compound is not provided.

Ionization Methods (e.g., Electrospray Ionization (ESI), Electron Ionization (EI))

The choice of ionization method in mass spectrometry is critical and depends on the properties of the analyte. For a moderately polar and volatile compound like this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) could be employed.

ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This method is particularly useful for confirming the molecular weight of the compound with minimal fragmentation.

EI, on the other hand, is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" of the compound and can be used to deduce its structure. For this compound, characteristic fragments would likely include the tropylium (B1234903) ion (m/z 91) from the benzyl group and fragments corresponding to the loss of the benzyl or butenoate moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. In the case of this compound, the IR spectrum will exhibit a series of absorption bands corresponding to the vibrations of its constituent functional groups: the ester, the alkene, and the aromatic ring.

The key functional groups and their expected characteristic IR absorption bands are detailed in the interactive data table below. The exact position of these bands can be influenced by the molecular environment.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1750-1735 | Strong |

| C-O Stretch (ester) | 1300-1000 | Strong | |

| Alkene | =C-H Stretch (vinyl) | 3100-3010 | Medium |

| C=C Stretch | 1680-1640 | Medium to Weak | |

| =C-H Bend (out-of-plane) | 1000-650 | Strong | |

| Aromatic Ring | =C-H Stretch | 3100-3000 | Medium |

| C=C Stretch (in-ring) | 1600-1450 | Medium to Weak | |

| C-H Bend (out-of-plane) | 900-675 | Strong | |

| Alkyl | C-H Stretch (methyl) | 2975-2860 | Medium to Strong |

| C-H Bend (methyl) | 1470-1370 | Medium |

Detailed Research Findings:

Ester Group: The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1750-1735 cm⁻¹. chiralen.comdocbrown.info The presence of conjugation with the adjacent vinyl group can slightly lower this frequency. Additionally, strong bands corresponding to the C-O stretching vibrations of the ester linkage are expected in the fingerprint region, between 1300 and 1000 cm⁻¹. chiralen.comdocbrown.info

Alkenyl Group: The terminal vinyl group gives rise to several characteristic absorptions. The =C-H stretching vibration is anticipated to appear as a medium intensity band just above 3000 cm⁻¹, in the 3100-3010 cm⁻¹ range. chiralen.com The C=C stretching vibration is expected to show a medium to weak absorption in the 1680-1640 cm⁻¹ region. nih.gov Strong out-of-plane =C-H bending vibrations are also characteristic and would be observed between 1000 and 650 cm⁻¹. chiralen.com

Benzyl Group: The aromatic ring of the benzyl group will also produce characteristic absorption bands. The aromatic =C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. chiralen.com The characteristic C=C in-ring stretching vibrations of the benzene (B151609) ring usually appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ range. chiralen.com Strong C-H out-of-plane bending absorptions in the 900-675 cm⁻¹ region can also provide information about the substitution pattern of the aromatic ring. chiralen.com

Methyl Group: The methyl group attached to the chiral center will exhibit C-H stretching vibrations in the 2975-2860 cm⁻¹ range and characteristic C-H bending (scissoring and rocking) vibrations around 1470-1370 cm⁻¹. fda.gov

The combination of these characteristic absorption bands in an IR spectrum provides a unique fingerprint for this compound, allowing for its unambiguous identification and the confirmation of its functional group composition.

Chiroptical Methods for Determination of Absolute and Relative Stereochemistry

This compound possesses a chiral center at the second carbon atom (C2), the carbon to which the methyl group is attached. The presence of this stereocenter means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. Chiroptical methods are specialized techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules and are therefore essential for determining the absolute and relative stereochemistry of such compounds.

The two primary chiroptical techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of the wavelength of the light. Chiral molecules rotate the plane of polarized light, and the magnitude and direction of this rotation are dependent on the wavelength. An ORD spectrum is a plot of this optical rotation versus wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (an effect known as the Cotton effect), is characteristic of the stereochemistry of the molecule.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorption (ΔA = A_left - A_right) versus wavelength. Only chiral molecules exhibit CD signals, and the sign and intensity of the CD bands are directly related to the absolute configuration of the stereocenters and the conformation of the molecule.

Application to this compound:

For a sample of this compound containing an excess of one enantiomer, both ORD and CD spectroscopy could be employed to determine its absolute configuration. This would typically involve comparing the experimentally measured ORD and CD spectra with spectra predicted for each enantiomer using computational methods, such as time-dependent density functional theory (TD-DFT). By finding a good match between the experimental and calculated spectra, the absolute configuration of the predominant enantiomer can be assigned.

Applications of Benzyl 2 Methylbut 3 Enoate and Its Derivatives in Complex Molecule Synthesis

A Strategic Component in the Total Synthesis of Natural Products

The inherent reactivity and stereochemical potential of Benzyl (B1604629) 2-methylbut-3-enoate derivatives make them attractive starting materials or key intermediates in the multi-step synthesis of biologically active natural products.

Integration into Total Synthesis Strategies for Bioactive Natural Products

While the direct application of Benzyl 2-methylbut-3-enoate in published total synthesis routes is not extensively documented, the closely related 2-methylbut-3-enoic acid and its esters are recognized as important synthons. These structures offer a four-carbon chain with functionalities that can be strategically manipulated to form key fragments of larger, more complex natural product skeletons. The double bond allows for a variety of transformations, including additions, oxidations, and metathesis reactions, enabling the elongation and elaboration of the carbon framework. The methyl-substituted stereocenter, when present in chiral derivatives, provides a crucial handle for controlling the three-dimensional arrangement of atoms in the target molecule, a critical factor in determining biological activity.

Confirmation of Natural Product Structures and Stereochemical Assignments

The synthesis of a natural product from starting materials of known stereochemistry serves as the ultimate proof of its structure and absolute configuration. Chiral derivatives of 2-methylbut-3-enoic acid, which can be prepared with high enantiomeric purity, can be incorporated into a synthetic route. By successfully synthesizing the target natural product and comparing its properties to those of the isolated compound, chemists can unequivocally confirm the proposed structure and the specific arrangement of its stereocenters. This process is fundamental to the field of natural product chemistry, providing the definitive structural information necessary for understanding biological function and for further drug development.

A Precursor for Pharmaceutical Intermediates

The structural motif of 2-methylbut-3-enoic acid is present in various pharmaceutically active compounds. Consequently, its derivatives, including the benzyl ester, are valuable precursors for the synthesis of key drug intermediates. A notable example is the use of (R)-2-Methylbut-3-enoic acid in the synthesis of Milvexian, a factor XIa inhibitor. The specific stereochemistry of this precursor is crucial for the biological activity of the final drug molecule, highlighting the importance of chiral building blocks in pharmaceutical manufacturing.

| Precursor | Pharmaceutical Intermediate/Drug | Therapeutic Area |

| (R)-2-Methylbut-3-enoic acid | Intermediate for Milvexian | Anticoagulant |

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in medicinal chemistry. The functional groups present in this compound and its derivatives provide a versatile platform for the construction of these important ring systems.

Application in Beta-Lactam Derivative Synthesis

The beta-lactam ring is a core structural feature of many important antibiotics, including penicillins and cephalosporins. The synthesis of novel beta-lactam derivatives is an ongoing area of research aimed at combating antibiotic resistance. While specific examples detailing the use of this compound in beta-lactam synthesis are not prevalent in the literature, the reactive nature of its double bond and ester functionality suggests its potential as a synthon in various strategies for constructing the four-membered azetidinone ring. For instance, it could potentially be used in cycloaddition reactions or as a substrate for intramolecular cyclization reactions to form the beta-lactam core.

Utility in Nucleoside Analogue Synthesis

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. These molecules mimic the natural building blocks of DNA and RNA and can interfere with viral replication or cell division. The synthesis of these analogues often requires the construction of modified sugar rings or acyclic side chains. Although direct utilization of this compound in major nucleoside analogue syntheses is not widely reported, structurally related compounds like 3-methylbut-3-en-1-ol have been employed as starting materials. For example, a deuterated analogue of adenosine triphosphate (ATP) has been synthesized starting from 3-methylbut-3-en-1-ol, demonstrating the utility of this carbon skeleton in constructing components of complex biological molecules. This suggests the potential for this compound and its derivatives to be adapted for the synthesis of novel nucleoside analogues with unique structural modifications.

Versatility as Chiral Building Blocks in Asymmetric Synthesis

The utility of a molecule as a chiral building block in asymmetric synthesis is largely dependent on its structural and stereochemical properties. This compound possesses several key features that make its derivatives promising candidates for such applications. The presence of a chiral center at the C2 position, once the double bond is appropriately functionalized, allows for the introduction of stereochemistry that can be carried through a synthetic sequence.

The general strategy for utilizing a derivative of this compound as a chiral building block would involve initial enantioselective modification to establish a stereocenter. For instance, an asymmetric hydrogenation or dihydroxylation of the but-3-enoate moiety could lead to chiral intermediates. These intermediates, possessing defined stereochemistry, can then be elaborated into more complex structures. The benzyl ester functionality offers the advantage of being readily cleavable under various conditions, such as hydrogenolysis, which is mild and compatible with a wide range of functional groups.

The versatility of these chiral building blocks would stem from the differential reactivity of the functional groups present. The ester can be hydrolyzed, reduced, or converted to other functional groups, while the alkyl backbone can be further functionalized. This orthogonality allows for a stepwise and controlled construction of complex molecular frameworks. For example, a chiral derivative obtained from this compound could be a key fragment in the synthesis of natural products or pharmaceutical agents where a specific stereoisomer is required for biological activity.

Table 1: Potential Chiral Derivatives of this compound and Their Synthetic Utility

| Chiral Derivative | Method of Preparation (Illustrative) | Potential Application in Synthesis |

| (R)-Benzyl 2-methyl-4-hydroxybutanoate | Asymmetric hydroboration-oxidation of the double bond. | Precursor to chiral lactones and polyketide fragments. |

| (S)-Benzyl 2-methyl-3,4-dihydroxybutanoate | Asymmetric dihydroxylation of the double bond. | Building block for the synthesis of sugars and their analogues. |

| (R)-Benzyl 2-methylbutanoate | Asymmetric hydrogenation of the double bond. | Introduction of a chiral methyl-bearing stereocenter. |

This table is illustrative and presents potential transformations and applications based on the structure of this compound.

Investigation of Catalytic and Reagent Roles of Specific Derivatives

Beyond their role as stoichiometric chiral building blocks, derivatives of this compound could potentially be developed into chiral ligands for asymmetric catalysis or as chiral reagents. The structural framework of the molecule provides handles for the introduction of coordinating groups that can bind to a metal center.

For instance, the carboxylic acid obtained from the hydrolysis of the benzyl ester could be functionalized to incorporate phosphine or amine moieties. Such modifications would yield chiral ligands that could be used in transition-metal-catalyzed reactions, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The stereochemistry established in the ligand backbone, originating from the 2-methylbut-3-enoate core, could effectively induce enantioselectivity in the catalytic transformation.

The development of such a ligand would involve a multi-step synthesis, starting with the enantioselective functionalization of this compound. The resulting chiral intermediate would then be elaborated to introduce the desired coordinating atoms. The efficacy of the final ligand would be highly dependent on its conformational rigidity and the spatial arrangement of the coordinating groups around the metal center.

Furthermore, specific derivatives of this compound could act as chiral reagents. For example, a chiral borane derivative prepared from an enantiomerically enriched alcohol derived from the parent compound could be used for asymmetric reductions of prochiral ketones. Similarly, chiral auxiliaries derived from the molecule could be attached to a substrate to direct a diastereoselective reaction, with the auxiliary being cleaved off in a subsequent step.

Table 2: Hypothetical Derivatives of this compound in Catalysis and Reagent-Based Synthesis

| Derivative Type | Proposed Role | Illustrative Reaction | Desired Outcome |

| Chiral Phosphine Ligand | Asymmetric Catalyst | Rh-catalyzed asymmetric hydrogenation of olefins. | High enantiomeric excess in the hydrogenated product. |

| Chiral Diol | Chiral Reagent/Ligand | Ti-catalyzed asymmetric epoxidation of allylic alcohols. | Enantioselective formation of epoxides. |

| Chiral Oxazaborolidine | Asymmetric Catalyst | Asymmetric reduction of prochiral ketones. | High enantiomeric excess in the secondary alcohol product. |

This table is hypothetical and illustrates the potential roles of derivatives that could be synthesized from this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Confirmation and Energy Minimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational cost. It is widely employed to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization or energy minimization. For Benzyl (B1604629) 2-methylbut-3-enoate, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The process begins with an initial guess of the molecular structure, which is then iteratively refined to find the lowest energy conformation on the potential energy surface. This optimized geometry corresponds to the most probable structure of the molecule in the gas phase. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, the B3LYP functional combined with a 6-311+G(d,p) basis set is a common choice for organic molecules, providing reliable results for structural and thermodynamic properties.

Once the energy-minimized structure is obtained, the calculated geometric parameters can be compared with experimental data, if available, for structural confirmation. For example, DFT calculations on a related ester, methyl (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate, showed a strong correlation between the calculated structure and the one determined by single-crystal X-ray diffraction.

Table 1: Hypothetical DFT-Calculated Structural Parameters for Benzyl 2-methylbut-3-enoate This table is illustrative and based on typical values for similar organic esters, as specific DFT data for this compound is not available.

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| O-CH₂ (benzyl) | ~1.45 Å | |

| C=C (vinyl) | ~1.34 Å | |

| Bond Angle | O=C-O | ~124° |

| C-O-CH₂ | ~116° | |

| Dihedral Angle | C-C-C=C | Varies (Conformer Dependent) |

Mechanistic Investigations through Computational Modeling of Reactions

For this compound, computational studies could investigate various reactions, such as its hydrolysis, aminolysis, or polymerization. For example, in the study of ester hydrolysis, computational models can determine whether the reaction proceeds through a concerted or stepwise mechanism and can quantify the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

A typical computational investigation of a reaction mechanism involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized.

Searching for Transition States: A transition state is a saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Sophisticated algorithms are used to locate this structure.

Calculating the Reaction Pathway: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products.

Studies on the aminolysis of methyl formate, a simple ester, have used high-level electronic structure theory to explore different mechanistic pathways, including the role of solvent and catalysis by a second amine molecule. Similar methodologies could be applied to understand the reactivity of the more complex this compound.

**Table 2: Illustrative Energy Profile for a Hypothetical Ester Reaction

Q & A

Q. What are the standard laboratory synthesis protocols for Benzyl 2-methylbut-3-enoate?

this compound can be synthesized via acylation reactions using benzoyl chloride and tertiary alcohols under specific catalytic conditions. A validated method involves reacting benzoyl chloride with 2-methylbut-3-enoic acid derivatives in dichloromethane (DCM) with triethylamine (NEt₃) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction mixture is stirred at room temperature, followed by purification via column chromatography to isolate the product as a colorless oil .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

- Infrared (IR) Spectroscopy : To identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and alkene (C=C) vibrations (~1640 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for benzyl protons (δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.5 ppm), and alkene protons (δ 5.0–5.8 ppm).

- ¹³C NMR : Signals for ester carbonyl (δ ~170 ppm), aromatic carbons (δ 125–135 ppm), and alkene carbons (δ 115–125 ppm) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear impervious gloves, lab coats, and chemical safety goggles to avoid skin/eye contact .

- Engineering Controls : Use fume hoods to minimize inhalation risks and ensure eyewash stations/shower facilities are accessible .

- Waste Management : Decontaminate clothing exposed to the compound and avoid taking contaminated materials outside the lab .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of this compound?

Employ Design of Experiments (DOE) to systematically vary:

- Molar Ratios (acid:alcohol: 1:1 to 1:3).

- Catalyst Loading (e.g., DMAP at 0.5–5 mol%).

- Reaction Time (2–24 hours). Monitor conversion rates via gas chromatography (GC) or high-performance liquid chromatography (HPLC). For enzyme-catalyzed routes, kinetic modeling (e.g., Michaelis-Menten kinetics) can predict optimal conditions .

Q. What catalytic systems show promise for improving the stereoselectivity of this compound synthesis?

- Isothiourea Catalysts : Enable acylative kinetic resolution of tertiary α-hydroxy esters, achieving enantiomeric excess (ee) >90% in some cases .

- Heterogeneous Catalysts : Ammonium cerium phosphate (NH₄)₂Ce(PO₄)₂·H₂O, when used with H₂SO₄, enhances esterification efficiency by reducing side reactions .

Q. How can contradictions in reported reaction yields or selectivity be resolved?

- Comparative Kinetic Studies : Replicate conflicting protocols under identical conditions (temperature, solvent purity) to identify variables affecting reproducibility.

- Computational Modeling : Use density functional theory (DFT) to analyze transition states and predict steric/electronic influences on selectivity .

- Cross-Validation : Compare results across multiple analytical methods (e.g., GC vs. NMR for conversion rates) .

Q. What strategies are effective for scaling up this compound synthesis without compromising purity?

- Continuous Flow Reactors : Improve heat/mass transfer and reduce byproduct formation.

- In-line Purification : Integrate scavenger resins or membrane filtration to remove unreacted reagents during synthesis.

- Process Analytical Technology (PAT) : Use real-time IR or Raman spectroscopy to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.